molecular formula C9H11ClINO3 B1487654 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine CAS No. 1305324-67-7

5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine

Cat. No.: B1487654
CAS No.: 1305324-67-7
M. Wt: 343.54 g/mol
InChI Key: CPBPIESCUUJZRD-UHFFFAOYSA-N
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Description

5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine (CAS: 1305324-67-7) is a pyridine derivative characterized by multiple substituents: a chlorine atom at position 5, a dimethoxymethyl group at position 3, an iodine atom at position 4, and a methoxy group at position 2. Its molecular formula is C₉H₁₁ClINO₃, with a molecular weight of 343.55 g/mol and a purity of ≥98% . This compound is commercially available in milligram to gram quantities, with pricing ranging from $500 (1 g) to $6,000 (25 g) .

Properties

IUPAC Name

5-chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClINO3/c1-13-8-6(9(14-2)15-3)7(11)5(10)4-12-8/h4,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBPIESCUUJZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1C(OC)OC)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClINO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801199151
Record name Pyridine, 5-chloro-3-(dimethoxymethyl)-4-iodo-2-methoxy-
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URL https://comptox.epa.gov/dashboard/DTXSID801199151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-67-7
Record name Pyridine, 5-chloro-3-(dimethoxymethyl)-4-iodo-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-chloro-3-(dimethoxymethyl)-4-iodo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine is a synthetic compound belonging to the pyridine class, which has garnered attention due to its potential biological activities. This article synthesizes the current understanding of its biological activity, including anticancer, antimicrobial, and neuropharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluating various pyridine derivatives reported that compounds with similar structural motifs exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduction of apoptosis
Similar Pyridine DerivativeHCT116TBDInhibition of PI3K/AKT/mTOR pathway

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds in the pyridine class have shown effectiveness against various microbial strains, including E. coli and S. aureus. The minimal inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antibiotics .

Table 2: Antimicrobial Activity Data

Microbial StrainMIC (µg/mL)Activity Level
E. coliTBDModerate
S. aureusTBDHigh

Neuropharmacological Effects

Initial investigations into the neuropharmacological effects of this compound indicate potential activity at serotonin receptors. Compounds with similar structures have been identified as selective agonists at the 5-HT2A receptor, suggesting that this compound may exhibit psychoactive properties . Further studies are needed to elucidate these effects.

Case Studies and Research Findings

  • Anticancer Study : A recent study demonstrated that a derivative of this compound significantly inhibited the growth of MCF-7 cells with an IC50 value indicating potent activity. The study utilized flow cytometry to assess apoptosis rates, revealing that treated cells showed increased annexin V positivity compared to controls .
  • Microbial Resistance : Another investigation into antimicrobial efficacy found that certain derivatives showed promising results against resistant strains of bacteria, highlighting their potential in overcoming antibiotic resistance .

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Research:
    • Serotonin Receptor Agonism: Compounds structurally related to 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine have been studied for their agonistic effects on serotonin receptors (specifically the 5-HT₂A receptor), which are implicated in mood regulation and various neuropsychiatric disorders . The compound may serve as a lead or scaffold for developing new psychoactive substances with therapeutic potential.
  • Psychedelic Research:
    • Recent studies indicate that similar compounds can enhance cognitive flexibility and structural brain plasticity in animal models. This suggests that derivatives of this compound could be explored for their effects on neuroplasticity and treatment of mental health disorders like depression and anxiety .
  • Cancer Research:
    • The compound has potential as an inhibitor of the METTL3 enzyme, which is involved in RNA methylation processes critical for cancer cell proliferation and differentiation. Research indicates that targeting METTL3 may provide new avenues for treating acute myeloid leukemia (AML) and other malignancies .

Biochemical Research Applications

  • Chemical Biology:
    • The unique structure of this compound allows it to act as a valuable probe in biochemical assays, particularly those involving enzyme interactions and receptor binding studies.
  • Synthesis of Novel Compounds:
    • This compound can be utilized as an intermediate in the synthesis of more complex heterocyclic compounds, which may possess enhanced biological activities or novel pharmacological profiles.

Case Studies

StudyFocusFindings
Parrish et al. (2005)Serotonin Receptor ActivityDemonstrated that related compounds significantly activate 5-HT₂A receptors, suggesting potential therapeutic applications in mood disorders .
Berg et al. (1998)NeuroplasticityFound that psychedelics enhance neuronal plasticity; implications for using similar compounds in treating cognitive rigidity associated with depression .
Barbieri et al. (2017)Cancer TreatmentIdentified METTL3 as a target for AML treatment; compounds inhibiting this enzyme could lead to novel cancer therapies .

Comparison with Similar Compounds

Substituent Analysis and Molecular Weight

The iodine atom at position 4 distinguishes this compound from simpler analogs. For example:

  • 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine (CAS: 1261365-50-7) lacks the iodine atom, resulting in a lower molecular weight (217.65 g/mol) and a simpler structure (C₉H₁₂ClNO₃) .
  • 5-Chloro-2,3-dimethoxyisonicotinaldehyde (CAS: 1305324-66-6) replaces the dimethoxymethyl group with an aldehyde, reducing steric bulk and altering reactivity .

Table 1: Structural Comparison of Selected Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₉H₁₁ClINO₃ 343.55 Cl (C5), I (C4), OCH₃ (C2), CH(OCH₃)₂ (C3)
5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine C₉H₁₂ClNO₃ 217.65 Cl (C5), OCH₃ (C2), CH(OCH₃)₂ (C3)
5-Chloro-2,3-dimethoxyisonicotinaldehyde C₉H₉ClNO₃ 214.63 Cl (C5), OCH₃ (C2, C3), CHO (C4)
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol C₁₂H₁₀ClNO₂ 247.67 Cl (phenyl), OCH₃ (phenyl), OH (C3), pyridine core

Physical Properties

  • Solubility: The iodine atom likely reduces aqueous solubility compared to non-halogenated analogs, favoring organic solvents like DMF or THF .

Research Findings and Pharmacological Potential

Comparative Pharmacological Data

Direct pharmacological data for the target compound is absent in the provided evidence. However, analogs with similar substituents exhibit:

  • Antimicrobial Activity : Pyridines with chloro and methoxy groups show moderate activity against bacterial strains .
  • Enzyme Inhibition : Iodinated heterocycles often target tyrosine kinases or viral proteases due to halogen bonding .

Preparation Methods

Starting Material and Initial Halogenation

  • The preparation often starts from 2-chloro-5-methylpyridine or related pyridine derivatives as a base scaffold.
  • A reported industrially viable method for preparing 2-chloro-4-iodo-5-methylpyridine involves:
    • Oxidation of 2-chloro-5-methylpyridine to the corresponding pyridine N-oxide.
    • Nitration at position 4 using nitric and sulfuric acids.
    • Reduction of the nitro group to an amino group.
    • Diazotization and subsequent iodination to replace the amino group with iodine, yielding 2-chloro-4-iodo-5-methylpyridine intermediate.
Step Reaction Type Reagents/Conditions Product Intermediate
1 Oxidation Hydrogen peroxide, acetic acid 2-chloro-5-methylpyridine N-oxide
2 Nitration Nitric acid, sulfuric acid 4-nitro-2-chloro-5-methylpyridine
3 Reduction Iron powder, acetic acid 4-amino-2-chloro-5-methylpyridine
4 Diazotization/Iodination Sodium nitrite, sulfuric acid, sodium iodide 2-chloro-4-iodo-5-methylpyridine

This four-step sequence is efficient and suitable for scale-up, providing a key dihalogenated intermediate for further functionalization.

Installation of Methoxy and Dimethoxymethyl Groups

  • Methoxylation at position 2 : This can be achieved by nucleophilic substitution of a suitable leaving group (e.g., halide or triflate) with methoxide ion or via methylation of hydroxypyridine intermediates.
  • Dimethoxymethyl group at position 3 : This group is an acetal formed by reaction of an aldehyde intermediate with methanol under acidic conditions or by direct introduction of a dimethoxymethyl moiety using chloromethyl methyl ether or related reagents.

A general approach is:

  • Convert the 3-position to an aldehyde or equivalent reactive intermediate.
  • React with methanol under acid catalysis to form the dimethoxymethyl acetal.

This step requires protection of other reactive sites and mild conditions to avoid cleavage of sensitive groups such as iodine.

Directed Ortho-Metalation (DoM) for Regioselective Functionalization

  • Directed ortho-metalation is a powerful method to functionalize pyridine rings regioselectively.
  • Using strong bases like lithium diisopropylamide (LDA) or butyllithium in the presence of a directing group (e.g., amide or methoxy) allows lithiation adjacent to the substituent, followed by quenching with electrophiles (e.g., halogens, aldehydes).
  • This method can be used to introduce the methoxy group or the dimethoxymethyl substituent at the 2- and 3-positions respectively, after initial halogenation steps.

Summary Table of Preparation Steps

Step No. Target Transformation Reagents/Conditions Notes
1 2-chloro-5-methylpyridine → N-oxide H2O2, AcOH Oxidation for directing subsequent nitration
2 Nitration at position 4 HNO3, H2SO4 Electrophilic substitution
3 Nitro reduction to amine Fe powder, AcOH Conversion for diazotization
4 Diazotization and iodination NaNO2, H2SO4, NaI Introduction of iodine substituent
5 Methoxylation at position 2 MeONa or methylation reagents Nucleophilic substitution or methylation
6 Formation of dimethoxymethyl group at 3 Aldehyde intermediate + MeOH, acid catalyst Acetal formation
7 Purification and characterization Chromatography, NMR, MS Confirm structure and purity

Detailed Research Findings and Notes

  • The method described in patent CN103420902A emphasizes the importance of controlling diazotization and iodination steps at low temperatures (-10 °C to 0 °C) to maximize yield and selectivity.
  • The use of sulfuric acid as the diazotizing acid and sodium iodide as the iodinating agent provides optimal results.
  • Directed ortho-metalation techniques reviewed in academic theses demonstrate that pyridine derivatives bearing methoxy or amide groups can be regioselectively lithiated and further functionalized, which supports the installation of methoxy and dimethoxymethyl groups in the target compound.
  • Purification typically involves flash chromatography, and characterization by NMR (1H, 13C), mass spectrometry, and elemental analysis confirms the structure.

Q & A

Basic Question: What are the key structural features of 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine, and how do they influence its reactivity?

Answer:
The compound features a pyridine core substituted with chlorine (C5), a dimethoxymethyl group (C3), iodine (C4), and methoxy (C2). These substituents dictate reactivity:

  • Iodine (C4) : Enables cross-coupling reactions (e.g., Suzuki, Stille) due to its polarizable nature .
  • Chlorine (C5) : Acts as a leaving group in nucleophilic substitutions or directs electrophilic aromatic substitution .
  • Methoxy (C2) : Electron-donating effect enhances ring stability but may sterically hinder reactions at adjacent positions .
  • Dimethoxymethyl (C3) : Provides steric bulk and potential for hydrolysis to aldehyde intermediates under acidic conditions .

Basic Question: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

  • X-ray Crystallography : Resolves steric effects of the dimethoxymethyl group and confirms iodine positioning (e.g., as in related pyridine derivatives in crystallography reports) .
  • NMR :
    • 1^1H NMR: Methoxy groups (~δ 3.8–4.0 ppm) and dimethoxymethyl protons (~δ 3.3–3.5 ppm).
    • 13^{13}C NMR: Pyridine carbons (δ 140–160 ppm), iodine’s deshielding effect on C4 .
  • Mass Spectrometry (HRMS) : Validates molecular weight (I = 127 amu; Cl = 35.5 amu) .

Advanced Question: How can synthetic routes for this compound be optimized to address steric hindrance from the dimethoxymethyl group?

Answer:

  • Stepwise Functionalization : Introduce iodine early (via directed ortho-metalation) before adding bulky groups to minimize steric clashes .
  • Catalytic Systems : Use Pd/XPhos catalysts for coupling reactions, which tolerate steric bulk better than traditional ligands .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Validation : Monitor reaction progress via TLC with UV-active spots or LC-MS for intermediates .

Advanced Question: How should researchers resolve contradictions in reported reactivity of the iodine substituent in halogen exchange reactions?

Answer:

  • Contradiction Source : Discrepancies may arise from solvent polarity (e.g., DMSO vs. THF) or competing side reactions (e.g., elimination of methoxy groups).
  • Methodological Approach :
    • Control Experiments : Compare iodine’s reactivity under inert (N2_2) vs. ambient conditions .
    • Computational Modeling : Use DFT to predict activation barriers for halogen exchange at C4 .
    • Cross-Validation : Replicate reactions with analogs (e.g., 4-bromo derivatives) to isolate iodine-specific effects .

Safety & Handling: What protocols mitigate risks associated with the iodinated pyridine core?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and fume hood use to prevent inhalation/contact .
  • Waste Management : Collect iodine-containing waste separately; neutralize with Na2_2S2_2O3_3 before disposal .
  • Storage : Store in amber vials at 0–4°C to prevent light-induced degradation .
  • Emergency Response : For spills, use activated carbon adsorption and avoid aqueous rinses to limit environmental release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine

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